molecular formula C11H16N4 B15059088 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B15059088
M. Wt: 204.27 g/mol
InChI Key: LPUNPYGXIVUFEM-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that features a piperazine ring fused to a cyclopentapyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperazine derivative with a cyclopentapyrimidine precursor under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile, followed by refluxing for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives.

Scientific Research Applications

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets in the body. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter release and receptor activity, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific structural features and the combination of its pharmacological activities. Its ability to interact with multiple receptor types makes it a versatile compound for drug development.

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

4-piperazin-1-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C11H16N4/c1-2-9-10(3-1)13-8-14-11(9)15-6-4-12-5-7-15/h8,12H,1-7H2

InChI Key

LPUNPYGXIVUFEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCNCC3

Origin of Product

United States

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